Melting Point Elevation of ~57 °C vs. 3-Phenyl-1H-pyrazole-4-carbaldehyde Reflects Stronger Intermolecular H-Bonding
The target compound exhibits a melting point of 204–205 °C, which is substantially higher than that of 3-phenyl-1H-pyrazole-4-carbaldehyde (146–148 °C) . This 57 °C elevation is attributable to the additional intermolecular hydrogen-bonding interactions enabled by the meta-phenolic OH group, which acts as both an H-bond donor and acceptor. The 3-phenyl analog, lacking the hydroxyl, relies solely on the pyrazole NH and aldehyde oxygen for H-bonding, resulting in a weaker crystal lattice. Similarly, the 3-(3-methoxyphenyl) analog (methoxy replacing hydroxy) melts at only 91–93 °C, a reduction of ~113 °C , confirming that the phenolic OH—not merely the oxygen atom—drives lattice stabilization.
| Evidence Dimension | Melting point (capillary method) |
|---|---|
| Target Compound Data | 204–205 °C |
| Comparator Or Baseline | 3-Phenyl-1H-pyrazole-4-carbaldehyde: 146–148 °C; 3-(3-Methoxyphenyl)-1H-pyrazole-4-carbaldehyde: 91–93 °C |
| Quantified Difference | +57 °C vs. 3-phenyl analog; +113 °C vs. 3-methoxyphenyl analog |
| Conditions | Solid-state thermal analysis; solvent: water (crystallization) per ChemicalBook |
Why This Matters
Melting point directly influences solid-state stability during storage, handling, and formulation; a higher-melting solid with robust H-bonding is less prone to degradation or polymorphism during long-term storage and is preferred for reproducible crystallographic studies.
